molecular formula C13H20N4O2 B14607782 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide CAS No. 59709-14-7

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide

Cat. No.: B14607782
CAS No.: 59709-14-7
M. Wt: 264.32 g/mol
InChI Key: XNUCGJAYOGFJBG-UHFFFAOYSA-N
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Description

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is an organic compound with the molecular formula C13H18N2O4. It is known for its unique structure, which includes two cyanoethyl groups and two diethyl groups attached to a propanediamide backbone. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. This reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and reduce costs. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, where acrylonitrile is added to carry out the cyanoethylation reaction. The product is then separated and purified using techniques such as distillation and rectification .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyanoethyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the diethyl groups provide stability and solubility. The compound’s reactivity allows it to modify biological molecules and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is unique due to the presence of both cyanoethyl and diethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required.

Properties

CAS No.

59709-14-7

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

2,2-bis(2-cyanoethyl)-N,N'-diethylpropanediamide

InChI

InChI=1S/C13H20N4O2/c1-3-16-11(18)13(7-5-9-14,8-6-10-15)12(19)17-4-2/h3-8H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

XNUCGJAYOGFJBG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(CCC#N)(CCC#N)C(=O)NCC

Origin of Product

United States

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